![molecular formula C12H12N6OS2 B2633640 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1421452-70-1](/img/structure/B2633640.png)
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide
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Description
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide, commonly referred to as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTAA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Scientific Research Applications
Anticancer Activity
Several studies have synthesized and evaluated thiazole derivatives for their anticancer properties. One study reported the synthesis of 5-methyl-4-phenyl thiazole derivatives, which were investigated for their antitumor activities against human lung adenocarcinoma cells, showing high selectivity and inducing apoptosis to a significant extent (A. Evren et al., 2019). Another research effort involved the synthesis of novel bi-heterocycles evaluated for their anti-diabetic potential via in vitro inhibition of alpha-glucosidase enzyme, with some compounds showing potent inhibitory potential and suggesting their utility as valuable anti-diabetic agents (Muhammad Athar Abbasi et al., 2020).
Optoelectronic Properties
Research into thiazole-based polythiophenes highlighted their potential in optoelectronic applications. The study focused on the synthesis and optoelectronic properties of thiazole-containing monomers and their conducting polymers, revealing promising optical band gaps and satisfactory switching times, indicating their potential use in optoelectronic devices (P. Camurlu & N. Guven, 2015).
Analgesic Activity
Another study synthesized acetamide derivatives to investigate their analgesic activities. These compounds showed significant decrease in acetic acid-induced writhing responses and increased latencies in hot-plate and tail-clip tests, suggesting their potential as analgesic agents (Z. Kaplancıklı et al., 2012).
Antimicrobial Effects
Thiazole derivatives were also studied for their antimicrobial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various yeast and filamentous fungi species, showing considerable antimicrobial activity (M. Y. Cankilic & L. Yurttaş, 2017).
Anti-Inflammatory Activity
Research on N-(3-chloro-4-flurophenyl) derivatives highlighted their synthesis and evaluation for anti-inflammatory activity, with some derivatives showing significant activity, suggesting their potential in treating inflammatory conditions (K. Sunder & Jayapal Maleraju, 2013).
properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(tetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS2/c1-8-10(21-12(15-8)9-3-2-4-20-9)5-13-11(19)6-18-7-14-16-17-18/h2-4,7H,5-6H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJGXZNSNMJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(1H-tetrazol-1-yl)acetamide |
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